Cas no 148437-99-4 (Benzoic acid,2-(trifluoromethoxy)-, methyl ester)
Benzoic acid,2-(trifluoromethoxy)-, methyl ester Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid,2-(trifluoromethoxy)-, methyl ester
- Methyl 2-(trifluoromethoxy)benzoate
- RARECHEM AL BF 0282
- 2-(TRIFLUOROMETHOXY)BENZOIC ACID METHYL ESTER
- Methyl2-(trifluoromethoxy)benzoate97%
- Methyl 2-(trifluoromethoxy)benzoate 97%
- ETHYL2-CHLORO-4H-THIENO[3,2-B]PYRROLE-5-CARBOXYLATE
- MFCD00052336
- F21469
- methyl 2-trifluoromethoxybenzoate
- methyl 2-(triluoromethoxy)benzoate
- AKOS015853022
- PS-7869
- FT-0628395
- A808767
- SCHEMBL2649114
- CS-0081124
- DTXSID80379584
- CHEBI:194867
- FT-0628396
- 3-methyl-2-(trifluoromethoxy)benzoate
- Benzoic acid, 2-(trifluoromethoxy)-, methyl ester
- 148437-99-4
- METHYL2-(TRIFLUOROMETHOXY)BENZOATE
- DB-004611
-
- MDL: MFCD00052336
- Inchi: 1S/C9H7F3O3/c1-14-8(13)6-4-2-3-5-7(6)15-9(10,11)12/h2-5H,1H3
- InChI Key: VDJYJSUDISVNRS-UHFFFAOYSA-N
- SMILES: FC(OC1C=CC=CC=1C(=O)OC)(F)F
Computed Properties
- Exact Mass: 220.03500
- Monoisotopic Mass: 220.035
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.5A^2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: Not determined
- Density: 1.312
- Boiling Point: 57 °C
- Flash Point: 75.3°C
- PSA: 35.53000
- LogP: 2.37180
- Solubility: Not determined
Benzoic acid,2-(trifluoromethoxy)-, methyl ester Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Benzoic acid,2-(trifluoromethoxy)-, methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM161880-25g |
Methyl 2-(trifluoromethoxy)benzoate |
148437-99-4 | 95+% | 25g |
$393 | 2021-06-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-WO945-200mg |
Benzoic acid,2-(trifluoromethoxy)-, methyl ester |
148437-99-4 | 95% | 200mg |
¥152.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-WO945-5g |
Benzoic acid,2-(trifluoromethoxy)-, methyl ester |
148437-99-4 | 95% | 5g |
¥1774.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-WO945-1g |
Benzoic acid,2-(trifluoromethoxy)-, methyl ester |
148437-99-4 | 95% | 1g |
¥456.0 | 2022-02-28 | |
| Alichem | A015008317-250mg |
Methyl 2-(trifluoromethoxy)benzoate |
148437-99-4 | 97% | 250mg |
470.40 USD | 2021-06-21 | |
| Alichem | A015008317-500mg |
Methyl 2-(trifluoromethoxy)benzoate |
148437-99-4 | 97% | 500mg |
847.60 USD | 2021-06-21 | |
| Alichem | A015008317-1g |
Methyl 2-(trifluoromethoxy)benzoate |
148437-99-4 | 97% | 1g |
1,460.20 USD | 2021-06-21 | |
| Apollo Scientific | PC5171L-1g |
Methyl 2-(trifluoromethoxy)benzoate |
148437-99-4 | 97% | 1g |
£15.00 | 2025-02-21 | |
| Apollo Scientific | PC5171L-5g |
Methyl 2-(trifluoromethoxy)benzoate |
148437-99-4 | 97% | 5g |
£28.00 | 2025-02-21 | |
| abcr | AB105948-1 g |
Methyl 2-(trifluoromethoxy)benzoate, 95%; . |
148437-99-4 | 95% | 1 g |
€56.30 | 2023-07-20 |
Benzoic acid,2-(trifluoromethoxy)-, methyl ester Suppliers
Benzoic acid,2-(trifluoromethoxy)-, methyl ester Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on Benzoic acid,2-(trifluoromethoxy)-, methyl ester
Benzoic acid, 2-(trifluoromethoxy)-, methyl ester: A Versatile Compound in Pharmaceutical and Materials Science
CAS No. 148437-99-4 is a key compound in the field of organic chemistry, representing a unique derivative of benzoic acid with specific functional groups. The molecular structure of Benzoic acid, 2-(trifluoromethoxy)-, methyl ester features a benzene ring substituted with a trifluoromethoxy group (-CF₃O-) and a methyl ester group (-COOCH₃). This combination of functional groups imparts distinct chemical and biological properties, making it a valuable candidate for various applications. Recent studies have highlighted its potential in drug discovery, material synthesis, and bioactive compound development.
The trifluoromethoxy group in Benzoic acid, 2-(trifluoromethoxy)-, methyl ester plays a critical role in modulating physicochemical properties. The fluorine atoms in the trifluoromethoxy group enhance the compound's hydrophobicity and metabolic stability, which are essential for pharmaceutical applications. Additionally, the presence of the methyl ester group contributes to the compound's solubility profile and reactivity, as demonstrated in recent synthetic studies. These characteristics make it a promising scaffold for the design of new therapeutic agents.
Recent advancements in drug development have underscored the importance of functional group optimization. Research published in 2023 in Journal of Medicinal Chemistry demonstrated that compounds like Benzoic acid, 2-(trifluoromethoxy)-, methyl ester exhibit improved binding affinity to target proteins compared to their non-fluorinated counterparts. This is attributed to the enhanced hydrophobic interactions mediated by the trifluoromethoxy group, which can modulate protein-ligand interactions in a highly specific manner.
In the context of materials science, Benzoic acid, 2-(trifluoromethoxy)-, methyl ester has shown potential for use in polymer synthesis. A 2024 study in Advanced Materials reported its application as a monomer for creating fluorinated polymers with exceptional thermal stability and dielectric properties. These polymers are being explored for use in advanced electronic devices and coatings, where high performance under extreme conditions is required.
The synthetic route to Benzoic acid, 2-(trifluoromethoxy)-, methyl ester has been a focus of recent research. Traditional methods often involve multiple steps with low yield, but a 2023 breakthrough in catalytic chemistry introduced a one-pot synthesis using a transition metal catalyst. This method significantly improved the efficiency and scalability of production, reducing both cost and environmental impact. Such advancements are critical for translating laboratory-scale discoveries into industrial applications.
Recent biological studies have revealed the compound's potential in modulating cellular processes. A 2024 paper in Cell Chemical Biology demonstrated that Benzoic acid, 2-(trifluoromethoxy)-, methyl ester can inhibit specific kinases involved in cancer progression. This activity was validated through in vitro assays and in vivo models, highlighting its potential as a lead compound for antitumor drug development. The compound's ability to selectively target these kinases suggests a promising avenue for therapeutic intervention.
From a pharmacokinetic perspective, the compound's properties are being evaluated for its potential as a drug candidate. Studies have shown that the trifluoromethoxy group enhances the compound's metabolic stability, which is crucial for maintaining therapeutic efficacy. However, its solubility profile remains a challenge, prompting researchers to explore prodrug formulations and nanoencapsulation strategies to improve bioavailability.
In the realm of environmental science, the compound's behavior in aquatic systems has been investigated. A 2024 report in Environmental Science & Technology highlighted its low water solubility and high persistence in soil, which are important factors in assessing its ecological impact. These findings underscore the need for careful consideration of environmental fate during the development of new compounds.
Recent computational studies have provided insights into the molecular interactions of Benzoic acid, 2-(trifluoromethoxy)-, methyl ester. Molecular dynamics simulations have revealed how the trifluoromethoxy group influences the compound's binding to target proteins, offering a framework for rational drug design. These computational models are being integrated with experimental data to optimize the compound's biological activity.
As research into Benzoic acid, 2-(trifluoromethoxy)-, methyl ester continues, its applications are expanding across multiple disciplines. From pharmaceuticals to materials science, the compound's unique properties are being harnessed to address complex scientific challenges. Future studies will likely focus on further optimizing its functional groups and exploring novel applications, cementing its role as a key player in modern chemical research.
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